1-(1H-indol-4-yl)-1,3-butanedione
Description
1-(1H-Indol-4-yl)-1,3-butanedione is a β-diketone derivative featuring an indole moiety substituted at the 4-position. The indole ring, a privileged scaffold in medicinal chemistry, suggests possible bioactivity, such as anticancer or neuropharmacological effects, similar to indol-3-yl derivatives (e.g., intermediates for anticancer drugs ).
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(1H-indol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-12(15)10-3-2-4-11-9(10)5-6-13-11/h2-6,13H,7H2,1H3 |
InChI Key |
XFNSNAKAEWWMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Substituted 1,3-Butanediones
Halogen-Substituted Derivatives
1-(4-Chlorophenyl)-1,3-butanedione
Hydroxy/Methoxy-Substituted Derivatives
- 1-(2-Hydroxy-5-methoxyphenyl)-1,3-butanedione Synthesis: Prepared via NaOEt-mediated condensation of 2-hydroxy-5-methoxyacetophenone and ethyl acetate (47% yield) . Properties: Polar substituents (OH, OMe) improve solubility in protic solvents, enabling applications in chelation or polymer synthesis.
- 1-(4-Hydroxyphenyl)-1,3-butanedione Structure: Phenolic β-diketone; MW: 178.18 g/mol (C₁₀H₁₀O₃) . Reactivity: The hydroxyl group facilitates hydrogen bonding, relevant to molecular imprinting or sol-gel materials .
Heteroaromatic Substituted Derivatives
- 1-(2-Thienyl)-1,3-butanedione (HTTA) CAS: 3051-27-2; Formula: C₈H₈O₂S; MW: 168.21 g/mol . Applications: Key ligand in lanthanoid solvent extraction; synergizes with calixarenes for high metal selectivity . Key Property: Thiophene’s electron-rich nature enhances metal coordination.
- 1-(Pyridin-4-yl)-1,3-butanedione MW: 163.17 g/mol; MP: 66–67°C; Boiling Point: 291.3°C . Applications: Pyridine’s basicity may stabilize enolate forms, useful in catalysis or coordination chemistry.
Fluorinated Analogues
Indole-Based Analogues
- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Synthesis: Derived from 1H-indole via substitutions and condensation . Applications: Intermediate in anticancer drug synthesis; indole’s planar structure aids DNA intercalation.
Data Table: Comparative Analysis of Key Analogues
Research Findings and Functional Insights
- Electronic Effects: Electron-withdrawing groups (Cl, NO₂, CF₃) lower pKa values, enhancing enolate formation for metal coordination .
- Solubility : Hydroxy/methoxy groups improve aqueous solubility, while aromatic/heteroaromatic rings favor organic phases .
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